Cas no 107259-05-2 (Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate)

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- 1-[[(1,1-dimethylethoxy)carbonyl]amino]Cyclopropanecarboxylic acid ethyl ester
- ETHYL 1-(BOC-AMINO)CYCLOPROPANECARBOXYLATE
- ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
- SINOVA SL-03967
- 1-N-(BOC)AMino-cyclopropane-1-carboxylic acid ethyl ester
- ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
- Cyclopropanecarboxylic acid, 1-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester
- ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate
- VBXFYABGAOGXRS-UHFFFAOYSA-N
- 1523AA
- TRA0069122
- SY013326
- Ethyl1-(Boc-amino)cyclopropanecarboxylate
- ST2412863
- AB0055818
- ethy
- 4CH-0
- MFCD11845623
- Ethyl 1-Boc-Aminocyclopropanecarboxylate
- Ethyl1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
- AMY31700
- CS-0088312
- 107259-05-2
- DS-17241
- ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- DB-059587
- DTXSID90437220
- ethyl 1-tert-butoxycarbonylaminocyclopropanecarboxylate
- A895660
- Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt)
- Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
- AKOS016009237
- 1-[[(1,1-dimethylethoxy)carbonyl]amino]Cyclopropane carboxylic acid Ethyl ester
- SCHEMBL583634
- AC-23521
-
- MDL: MFCD11845623
- インチ: 1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
- InChIKey: VBXFYABGAOGXRS-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C(C1(C([H])([H])C1([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 229.13100
- どういたいしつりょう: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- フラッシュポイント: 139.461℃
- PSA: 68.12000
- LogP: 1.81120
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate セキュリティ情報
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM202801-10g |
ethyl 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate |
107259-05-2 | 95% | 10g |
$327 | 2023-02-19 | |
eNovation Chemicals LLC | D566133-0.25g |
Ethyl 1-(Boc-amino)cyclopropanecarboxylate |
107259-05-2 | 97% | 0.25g |
$200 | 2023-09-03 | |
TRC | E921683-50mg |
Ethyl 1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylate |
107259-05-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO427-1g |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |
107259-05-2 | 95+% | 1g |
198.0CNY | 2021-07-12 | |
abcr | AB440350-5 g |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt); . |
107259-05-2 | 5g |
€191.50 | 2023-04-22 | ||
abcr | AB440350-1g |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (Boc-Ac3c-OEt); . |
107259-05-2 | 1g |
€96.00 | 2024-06-06 | ||
Aaron | AR003QP5-250mg |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |
107259-05-2 | 95% | 250mg |
$7.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE319-25g |
ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate |
107259-05-2 | 97% | 25g |
¥1310.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE319-10g |
ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate |
107259-05-2 | 97% | 10g |
¥547.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTE319-25.0g |
ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate |
107259-05-2 | 97% | 25.0g |
¥1310.0000 | 2024-07-28 |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylateに関する追加情報
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: A Comprehensive Overview
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, also known by its CAS number 107259-05-2, is a versatile compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which combines a cyclopropane ring with a tert-butoxycarbonyl (Boc) protecting group. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in stabilizing the amine functionality during various chemical transformations. Recent studies have highlighted its potential in the development of bioactive molecules and advanced materials.
The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is often achieved through [2+1] cycloaddition reactions or other cyclopropanation techniques. The subsequent introduction of the Boc group is carried out under mild conditions to ensure the stability of the intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of the process.
One of the most notable applications of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is in the field of drug discovery. Its cyclopropane ring imparts unique electronic and steric properties, making it an attractive scaffold for designing bioactive compounds. For instance, researchers have explored its use as a building block for developing inhibitors of key enzymes involved in cancer progression. The Boc group's ability to protect the amine functionality during these reactions has been instrumental in achieving high yields and purity levels.
In addition to its role in medicinal chemistry, Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has found applications in materials science. Its rigid structure and reactivity make it a promising candidate for synthesizing advanced polymers and nanomaterials. Recent studies have demonstrated its potential as a precursor for self-healing polymers, which can autonomously repair damage caused by mechanical stress or environmental factors.
The toxicological profile of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has also been extensively studied to ensure its safe handling and use in industrial settings. According to recent research, the compound exhibits low acute toxicity when administered via various routes, including oral and dermal exposure. However, prolonged or repeated exposure may lead to cumulative effects, necessitating proper safety precautions during synthesis and application.
Looking ahead, Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is expected to play an increasingly important role in both academic research and industrial applications. Its compatibility with modern synthetic methodologies and its ability to serve as a versatile building block make it a valuable asset in the chemist's toolkit. As research continues to uncover new properties and applications, this compound will undoubtedly contribute to advancements across multiple disciplines.
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